molecular formula C7H8BrN3 B11730182 2-Bromo-5-(cyclopropylamino)pyrazine CAS No. 1159821-14-3

2-Bromo-5-(cyclopropylamino)pyrazine

Katalognummer: B11730182
CAS-Nummer: 1159821-14-3
Molekulargewicht: 214.06 g/mol
InChI-Schlüssel: MEJZURLNWLFKQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-(cyclopropylamino)pyrazine is a chemical compound with the molecular formula C7H8BrN3 and a molecular weight of 214.06 g/mol It is characterized by the presence of a bromine atom and a cyclopropylamino group attached to a pyrazine ring

Vorbereitungsmethoden

The synthesis of 2-Bromo-5-(cyclopropylamino)pyrazine typically involves the bromination of 5-(cyclopropylamino)pyrazine. One common method includes the reaction of 5-(cyclopropylamino)pyrazine with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

2-Bromo-5-(cyclopropylamino)pyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-(cyclopropylamino)pyrazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(cyclopropylamino)pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved would vary based on the specific derivative or compound synthesized from this compound .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-Bromo-5-(cyclopropylamino)pyrazine include other bromopyrazines and cyclopropylamino derivatives. For example:

  • 2-Bromo-3-(cyclopropylamino)pyrazine
  • 2-Bromo-5-(methylamino)pyrazine

These compounds share structural similarities but may exhibit different reactivity and applications.

Eigenschaften

CAS-Nummer

1159821-14-3

Molekularformel

C7H8BrN3

Molekulargewicht

214.06 g/mol

IUPAC-Name

5-bromo-N-cyclopropylpyrazin-2-amine

InChI

InChI=1S/C7H8BrN3/c8-6-3-10-7(4-9-6)11-5-1-2-5/h3-5H,1-2H2,(H,10,11)

InChI-Schlüssel

MEJZURLNWLFKQW-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC2=CN=C(C=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.